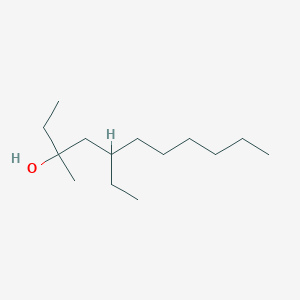
5-Ethyl-3-methylundecan-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-3-methylundecan-3-OL is an organic compound with the molecular formula C13H28O It is a type of alcohol characterized by the presence of an ethyl group and a methyl group attached to an undecane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methylundecan-3-OL typically involves the alkylation of an appropriate precursor. One common method is the reaction of 5-ethylundecane with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industry standards.
化学反应分析
Types of Reactions
5-Ethyl-3-methylundecan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
科学研究应用
5-Ethyl-3-methylundecan-3-OL has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 5-Ethyl-3-methylundecan-3-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
5-Ethyl-3-methylundecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Methylundecan-3-OL: Similar structure but without the ethyl group, affecting its physical and chemical properties.
Uniqueness
5-Ethyl-3-methylundecan-3-OL is unique due to the presence of both ethyl and methyl groups, which contribute to its distinct reactivity and potential applications. Its specific structure allows for targeted interactions in various chemical and biological contexts.
属性
CAS 编号 |
648415-28-5 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC 名称 |
5-ethyl-3-methylundecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-8-9-10-11-13(6-2)12-14(4,15)7-3/h13,15H,5-12H2,1-4H3 |
InChI 键 |
GXJAPDDEZMZBFT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(CC)CC(C)(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


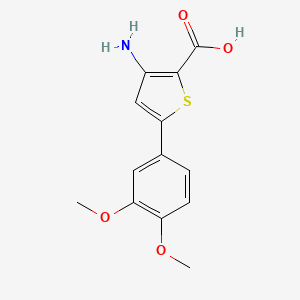
![2-[2-(5-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B12597025.png)
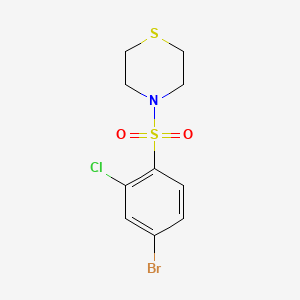
![5-{[4-Amino-3-(propylamino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12597045.png)
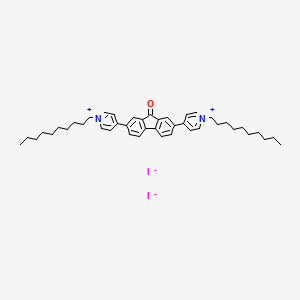
![Methyl 7-oxo-7H-furo[3,2-g][1]benzopyran-9-carboxylate](/img/structure/B12597057.png)
![beta-Alanine, N-[4-[[[4-(4-chlorophenyl)-2-thiazolyl][4-(trifluoromethyl)phenyl]amino]methyl]benzoyl]-](/img/structure/B12597060.png)
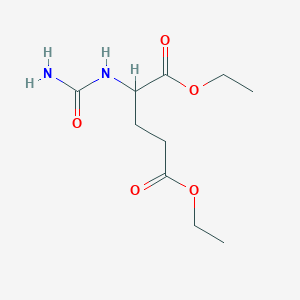
![Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-](/img/structure/B12597076.png)
![2-{4-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B12597082.png)

![5-[(2S)-3-Iodo-2-methylpropyl]-2-methoxypyridine](/img/structure/B12597093.png)
![N-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]cyclooctanamine](/img/structure/B12597094.png)
![Methanone, [thiobis(4,5-dihydro-1H-pyrazole-4,3-diyl)]bis[phenyl-](/img/structure/B12597099.png)
